
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as 2-FA, is a chemical compound that belongs to the class of substituted cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the inhibition of dopamine reuptake and the release of norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulation of the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, increased energy, and decreased appetite. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. It is important to handle the compound with caution and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of the compound on the brain and body. Additionally, the potential therapeutic applications of the compound in the treatment of psychiatric and neurological disorders warrant further investigation.
Conclusion
In conclusion, 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic stimulant that has gained popularity in recent years. Its mechanism of action involves the inhibition of dopamine reuptake and the release of norepinephrine, leading to increased levels of these neurotransmitters in the brain. The compound has several advantages for lab experiments, but its psychoactive effects and potential for abuse make it a challenging compound to work with. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of the long-term effects of the compound on the brain and body.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the reaction between 2-fluoropropiophenone and azepane in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction takes place in anhydrous conditions and results in the formation of a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has been studied extensively in the field of neuroscience and pharmacology. It has been shown to act as a potent dopamine reuptake inhibitor and norepinephrine releasing agent, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-8H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFYOPMHONRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

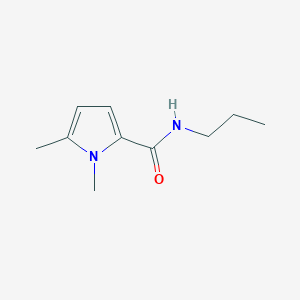
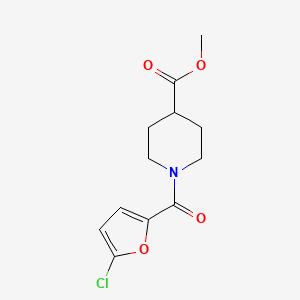
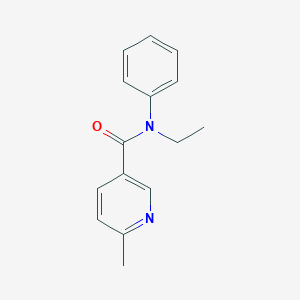
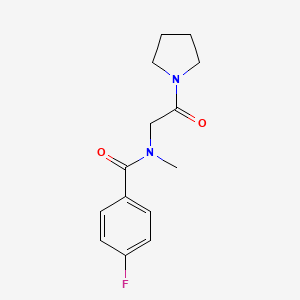

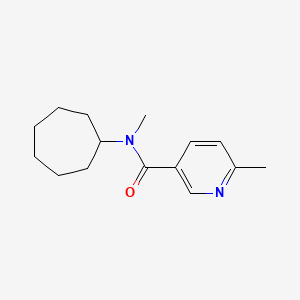


![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
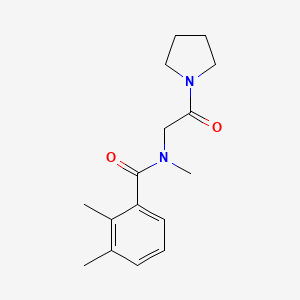
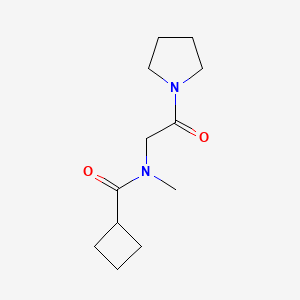

![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)